molecular formula C20H15F3N2O2S B2899305 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866049-79-8

2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2899305
CAS No.: 866049-79-8
M. Wt: 404.41
InChI Key: MCTLBERPVNGFMJ-UHFFFAOYSA-N
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Description

2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound characterized by its unique structure, which includes a pyrimidinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the pyrimidinone core with a sulfanyl reagent, often under mild conditions to avoid decomposition.

    Substitution with Phenyl and Trifluoromethyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using reagents like phenyl halides and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Industrial Chemistry: The compound’s reactivity makes it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S/c1-13-7-9-14(10-8-13)16(26)12-28-19-24-17(20(21,22)23)11-18(27)25(19)15-5-3-2-4-6-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTLBERPVNGFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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